2-(4-甲基嘧啶-2-基)异吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

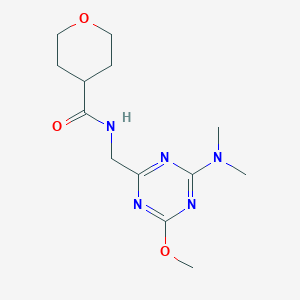

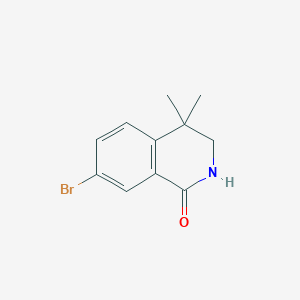

The compound “2-(4-Methylpyrimidin-2-yl)isoindoline” is likely to be a heterocyclic compound, given its structural components. It contains an isoindoline group, which is a type of bicyclic compound, and a 4-methylpyrimidin-2-yl group . Pyrimidine is a basic aromatic ring structure found in many natural substances like nucleic acids . Isoindoline is a structural motif found in many biologically active compounds .

Synthesis Analysis

While the specific synthesis process for “2-(4-Methylpyrimidin-2-yl)isoindoline” is not available, similar compounds are often synthesized through various pathways including condensation of substituted guanidines with enones . Another method involves a domino reaction involving a donor-acceptor cyclopropane .Molecular Structure Analysis

The molecular structure of “2-(4-Methylpyrimidin-2-yl)isoindoline” would likely be complex due to the presence of the bicyclic isoindoline and the pyrimidine ring. The compound may exhibit aromaticity, given the presence of these ring structures .科学研究应用

抗增殖活性异吲哚啉衍生物,包括与2-(4-甲基嘧啶-2-基)异吲哚相关的衍生物,显示出有希望的抗增殖活性。Sović等人(2011年)的研究合成了新型的异吲哚衍生物,并在体外测试了它们的抗增殖活性。化合物对HepG2细胞系表现出选择性影响,突显了它们在癌症研究和治疗中的潜力(Sović等人,2011年)。

配位化学和配体行为Dietrich等人(2005年)的研究探讨了异吲哚与Cd(II)、Zn(II)和Pd(II)等金属的配位化学,揭示了多样的配体配位模式。这项研究强调了异吲哚衍生物在创建复杂的金属有机结构方面的多功能性,这对催化和材料科学是有价值的(Dietrich et al., 2005)。

酪氨酸酶抑制和抗氧化性质抑制酪氨酸酶,即黑色素合成的关键酶,对于开发治疗色素沉着症的治疗方法至关重要。Then等人(2018年)的研究合成了2-((吡啶基氨基)甲基)异吲哚-1,3-二酮衍生物,并评估了它们的酪氨酸酶抑制活性。一种化合物显示出比阳性对照阿鲁宾更高的活性,表明在皮肤病学和化妆品中有潜在应用(Then et al., 2018)。

电化学应用根据Zuo和Qing-dong(2001年)报道的从4-甲基吡啶合成4-吡啶甲酸的电化学合成,说明了甲基吡啶衍生物在合成化学中的实用性。这种电化学方法提供了合成有价值的化学中间体的绿色高效途径(Zuo & Qing-dong, 2001)。

生物腐蚀抑制Onat等人(2016年)的研究调查了2-氨基嘧啶衍生物对Desulfotomaculum sp.菌株的生物杀菌和缓蚀剂活性。这项研究突显了这类化合物在保护工业材料免受生物腐蚀方面的潜力,有助于金属基础设施的可持续性(Onat et al., 2016)。

未来方向

The future research directions for “2-(4-Methylpyrimidin-2-yl)isoindoline” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities exhibited by similar compounds, it could be of interest in the development of new drugs .

作用机制

Target of Action

The primary target of 2-(4-Methylpyrimidin-2-yl)isoindoline is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including motor control, reward, and reinforcement.

Mode of Action

2-(4-Methylpyrimidin-2-yl)isoindoline interacts with the dopamine receptor D2 at its allosteric binding site . The compound’s interaction with the receptor’s amino acid residues influences the receptor’s activity, potentially modulating the signaling pathways it is involved in .

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it is likely that it impacts dopaminergic signaling pathways . These pathways play a critical role in various neurological processes, and their modulation can have significant downstream effects.

Pharmacokinetics

The compound was tested in silico to predict its affinities and some pharmacokinetic parameters .

Result of Action

属性

IUPAC Name |

2-(4-methylpyrimidin-2-yl)-1,3-dihydroisoindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-10-6-7-14-13(15-10)16-8-11-4-2-3-5-12(11)9-16/h2-7H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWULXXVIUHQNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpyrimidin-2-yl)isoindoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398763.png)

![diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2398767.png)

![4-(4-carbamimidoyl-2-methylphenyl)-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2398768.png)

![(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2398771.png)

![1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL](/img/structure/B2398774.png)

![2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2398780.png)

![1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398783.png)